Technical Guide: (6-Iodo-5-methoxypyridin-2-yl)methanol
Technical Guide: (6-Iodo-5-methoxypyridin-2-yl)methanol
Topic: 6-Iodo-5-methoxy-2-pyridinemethanol Chemical Structure Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1][2]
Executive Summary & Structural Identification
6-Iodo-5-methoxy-2-pyridinemethanol (CAS: 154497-85-5 ) is a trisubstituted pyridine scaffold characterized by a dense functionalization pattern.[1][2][3][4] It features an electron-donating methoxy group at C5, a reactive iodide at C6, and a hydroxymethyl handle at C2.
This compound serves as a high-value "linchpin" intermediate in medicinal chemistry.[2][5] The C6-iodide allows for regiospecific cross-coupling (Suzuki, Sonogashira), while the C2-alcohol provides a vector for solubilizing groups or further chain extension. Its unique substitution pattern—where the iodine is "sandwiched" between the ring nitrogen and the methoxy group—imparts distinct electronic properties, modulating the reactivity of the halogen toward oxidative addition.
Physicochemical Profile
| Property | Data |
| CAS Number | 154497-85-5 |
| IUPAC Name | (6-Iodo-5-methoxypyridin-2-yl)methanol |
| Molecular Formula | |
| Molecular Weight | 265.05 g/mol |
| SMILES | COc1cc(CO)nc(I)c1 |
| InChI Key | BD01184040 (Variant) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Pyridine N), ~13.5 (Alcohol) |
Structural Analysis & Reactivity Logic
The chemical behavior of this scaffold is dictated by the interplay between the three substituents.
Electronic Environment
-
C6-Iodine (The Electrophile): Positioned
to the pyridine nitrogen, this iodine is highly activated for oxidative addition (e.g., Pd-catalyzed couplings). However, the adjacent C5-Methoxy group is an Electron Donating Group (EDG). While EDGs typically deactivate nucleophilic aromatic substitution ( ), the inductive withdrawal of the nitrogen atom often overrides this, making the C6 position susceptible to both metal-catalyzed coupling and under forcing conditions. -
C5-Methoxy (The Modulator): This group increases the electron density of the ring, potentially raising the pKa of the pyridine nitrogen compared to a simple halopyridine. It also provides a steric handle that can enforce atropisomerism in biaryl coupling products.
-
C2-Methanol (The Vector): A primary alcohol that is chemically orthogonal to the aryl iodide. It can be oxidized to the aldehyde (CAS 154497-86-6) or acid (CAS 154497-83-3), or converted to a leaving group (mesylate/halide) for alkylation.[1][2]
3D Conformation & Intramolecular Interactions
The proximity of the C5-Methoxy oxygen and the C6-Iodine atom creates a potential for halogen bonding or steric repulsion.[1][2] In crystal structures of similar analogs, the methoxy group often rotates out of plane to minimize repulsion with the large iodine atom, which can influence the selectivity of incoming catalysts.
Synthetic Methodology
The synthesis of 6-iodo-5-methoxy-2-pyridinemethanol typically follows a linear sequence to ensure regiocontrol.[1] Direct iodination of the alcohol is possible but often yields mixtures of C4 and C6 isomers. The preferred industrial route proceeds via the ester to guarantee the correct substitution pattern.
Protocol A: Reduction of Methyl 6-iodo-5-methoxypicolinate (Standardized)
This route uses the commercially available ester (CAS 154497-84-4) or acid (CAS 154497-83-3).[1][2]
Reagents:
-
Reductant: Sodium Borohydride (
) with Calcium Chloride ( ) or DIBAL-H. -
Solvent: Methanol/THF (for
) or Toluene/DCM (for DIBAL-H).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of methyl 6-iodo-5-methoxypicolinate in anhydrous THF (0.2 M).
-
Activation: Add 2.0 eq of anhydrous
(activates the ester and the borohydride). Stir for 15 minutes at . -
Reduction: Portion-wise add 2.5 eq of
. The reaction is exothermic; maintain temperature .-
Note: Stronger reductants like
are avoided to prevent potential de-iodination (hydrodehalogenation).
-
-
Quench: Once TLC indicates consumption of ester (approx. 2-4 hours), quench carefully with saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine.[6] Dry over . -
Purification: Flash column chromatography (Hexane:EtOAc gradient). The alcohol is more polar than the ester.
Protocol B: De Novo Assembly (From 5-Methoxypicolinic Acid)[1]
If the iodinated ester is unavailable, it must be synthesized via electrophilic iodination.
-
Iodination: Treat 5-methoxypicolinic acid with
-Iodosuccinimide (NIS) in Acetonitrile at reflux. The C5-methoxy group directs the electrophile to the ortho positions (C4 and C6). The C6 position is favored due to the -effect of the nitrogen, though separation of isomers may be required. -
Esterification: React the resulting 6-iodo-5-methoxypicolinic acid with
or . -
Reduction: Proceed as in Protocol A.
Visualization: Synthetic Pathway
Caption: Linear synthesis ensuring regiochemical integrity of the C6-iodide.
Applications in Drug Discovery[5][9][10]
This scaffold is a "privileged structure" for generating diversity in kinase inhibitors and GPCR ligands.
Divergent Functionalization
The molecule allows for Orthogonal Functionalization :
-
Path A (C6-Coupling): The iodine is the first point of diversification. Suzuki-Miyaura coupling with aryl boronic acids yields 6-aryl-5-methoxypyridines.[1][2] The C5-methoxy group prevents "flat" conformations, potentially improving solubility and selectivity.
-
Path B (C2-Alkylation): The alcohol can be converted to a mesylate and displaced by amines (e.g., piperazines, morpholines) to install solubilizing tails after the core coupling is complete.
Isostere Logic
The 6-iodo-5-methoxy-pyridine core is often used as a bioisostere for:
-
Ortho-substituted benzenes: The pyridine nitrogen adds polarity and H-bond acceptance.[1][2]
-
Quinoline cores: Mimicking the A-ring of quinolines but with greater metabolic stability (blocking the C6 position).
Visualization: Functionalization Map
Caption: Orthogonal reactivity landscape of the 6-iodo-5-methoxy-2-pyridinemethanol scaffold.
Safety & Handling (MSDS Summary)
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory).
-
Handling: The C6-iodide bond is light-sensitive.[1][2] Store in amber vials under inert atmosphere (Argon/Nitrogen) at
. -
Stability: Stable under standard laboratory conditions but avoid strong oxidizers which may affect the alcohol or liberate iodine.
References
-
BLD Pharm. (n.d.). (6-Iodo-5-methoxypyridin-2-yl)methanol Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 5-amino-6-iodopicolinate and related pyridine analogs. Retrieved from
-
PubChem. (2025).[7] Compound Summary for Methyl 6-iodo-5-methoxypicolinate (CAS 154497-84-4). Retrieved from
-
BenchChem. (2025).[8] Technical Guide to Pyridinemethanol Intermediates. Retrieved from
Sources
- 1. 1862569-91-2|2-Iodo-3-isobutoxy-6-methylpyridine|BLD Pharm [bldpharm.com]
- 2. 154497-83-3|6-Iodo-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. 1864995-63-0|2-Iodo-3-(2-methoxyethoxy)-6-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 23003-30-7|3-Hydroxy-2-iodo-6-methylpyridine|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
